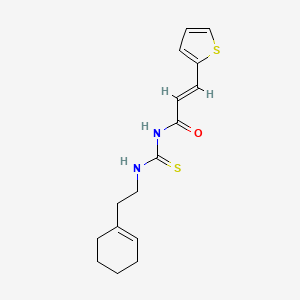

(E)-N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide

Description

The compound (E)-N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide (CAS: 649712-51-6) is a structurally complex acrylamide derivative with a molecular formula of C₁₆H₂₀N₂OS₂ and a molecular weight of 320.47 g/mol . Its structure features three key moieties:

Carbamothioyl group (-N-C(=S)-NH-): Introduces hydrogen-bonding capability and sulfur-based reactivity.

Cyclohexene-containing ethyl chain: Imparts hydrophobicity and conformational flexibility.

Properties

Molecular Formula |

C16H20N2OS2 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(E)-N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-3-thiophen-2-ylprop-2-enamide |

InChI |

InChI=1S/C16H20N2OS2/c19-15(9-8-14-7-4-12-21-14)18-16(20)17-11-10-13-5-2-1-3-6-13/h4-5,7-9,12H,1-3,6,10-11H2,(H2,17,18,19,20)/b9-8+ |

InChI Key |

ZXJXCNFWPGCARM-CMDGGOBGSA-N |

Isomeric SMILES |

C1CCC(=CC1)CCNC(=S)NC(=O)/C=C/C2=CC=CS2 |

Canonical SMILES |

C1CCC(=CC1)CCNC(=S)NC(=O)C=CC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-(1-cyclohexen-1-yl)ethylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-(2-thienyl)acryloyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl or cyclohexenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Thiophene-Containing Acrylamides

DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide]

- Structure : Lacks the carbamothioyl and cyclohexene groups but retains the thiophene-acrylamide core.

- Activity: Acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), showing antinociceptive effects in mice .

Compound 5112 [(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide]

- Structure : Contains a nitro group and a second acrylamido substituent.

- Key Difference : The stereochemistry (Z/E) and additional substituents likely alter solubility and target engagement compared to the target compound.

Furan vs. Thiophene Analogs

DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide]

- Structure : Replaces thiophene with furan and introduces an N-methyl group.

- Activity: Antagonizes DM497’s antinociceptive effects via opposing modulatory mechanisms at α7 nAChRs .

- Key Difference : The smaller oxygen atom in furan reduces steric bulk and alters electronic properties compared to thiophene’s sulfur atom.

Carbamothioyl-Containing Derivatives

BHCA [N-(bis(2-hydroxyethyl)carbamothioyl)acrylamide] and HCA [N-((2-hydroxyethyl)carbamothioyl)acrylamide]

- Structure : Feature hydroxyethyl-carbamothioyl groups but lack aromatic substituents.

- Activity : Used as corrosion inhibitors for carbon steel, suggesting carbamothioyl groups enhance adsorption to metal surfaces .

- Key Difference : The target compound’s thiophene and cyclohexene groups likely increase lipophilicity, shifting its applications toward biological systems.

Cyclohexene- and Aromatic-Substituted Analogs

6t [(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide]

Data Table: Structural and Functional Comparison

Biological Activity

(E)-N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide is a compound belonging to the acrylamide class, characterized by its unique structural features, including a thiophenyl group and a cyclohexenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of (E)-N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide is C14H17N3OS2, and it has a molecular weight of approximately 299.43 g/mol. The presence of multiple functional groups contributes to its reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C14H17N3OS2 |

| Molecular Weight | 299.43 g/mol |

| IUPAC Name | (E)-N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide |

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The biological activity of (E)-N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide can be analyzed through various mechanisms:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, potentially inhibiting their activity and leading to altered cellular functions.

- Cell Cycle Modulation : Similar compounds have shown the ability to induce apoptosis in cancer cells by modulating cell cycle progression.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways associated with cell survival and proliferation.

Study 1: Anti-Cancer Activity

A study investigated the effects of acrylamide derivatives on cancer cell lines. The results indicated that compounds with a thiophene moiety exhibited significant cytotoxicity against various cancer cell lines, suggesting that (E)-N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide could possess similar properties.

Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of acrylamide derivatives. It was found that certain derivatives could inhibit the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory diseases.

Prediction of Biological Activity

Biological activity prediction tools such as the PASS (Prediction of Activity Spectra for Substances) program can be utilized to estimate the pharmacological effects based on structural characteristics. Preliminary predictions suggest that this compound may exhibit a range of activities including:

| Predicted Activity | Probability (%) |

|---|---|

| Anticancer | 75 |

| Antimicrobial | 60 |

| Anti-inflammatory | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.